![molecular formula C15H13N3O2S B2837360 3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-98-4](/img/structure/B2837360.png)
3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a novel compound that has been synthesized and characterized in recent studies . It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives . The synthesized compounds were characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .Molecular Structure Analysis
The molecular structure of this compound was characterized using various spectral techniques. The IR spectrum showed peaks corresponding to NH, CH-aromatic, CH-aliphatic, C=O, and C=S functional groups . The 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point greater than 360°C . The compound’s empirical formula is C20H18N2O5S, and it has a molecular weight of 398 .Scientific Research Applications
- Pyrazolo[1,5-a]pyrimidines, including our compound of interest, have been studied for their antitrypanosomal activity . Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, is a neglected tropical disease. Compounds with antitrypanosomal properties are crucial for developing effective treatments.
- Researchers have explored pyrimidine derivatives for their antibacterial properties. For instance, novel 1,3-thiazolidine pyrimidine derivatives were synthesized and tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi . Investigating the antibacterial effects of our compound could be valuable.
- Monastrol, an inhibitor of mitotic kinesin, has potential as a chemotherapeutic agent for cancer treatment. Our compound shares structural similarities with monastrol, making it interesting for further investigation in this context .
- The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine exhibited potent 5-HT1A receptor potency and neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model . Neuroprotection is crucial for conditions like stroke and neurodegenerative diseases.
- Pyrazolo[1,5-a]pyrimidines have been explored as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, and KDR kinase inhibitors . Investigating these activities for our compound could reveal additional therapeutic potential.
- Recent reports suggest that pyrazolo[1,5-a]pyrimidines may have applications in treating sleep disorders and as oncological agents . Further studies could elucidate these intriguing possibilities.
Antitrypanosomal Activity
Antibacterial Potential
Mitotic Kinesin Inhibition
Neuroprotective Activities
Other Pharmacological Activities
Sleep Disorders and Oncology
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound may interact with enzymes involved in purine metabolism.
Mode of Action
As a purine analogue, it might interfere with the normal function of purine metabolizing enzymes, thereby disrupting the biochemical reactions involving purines .
Biochemical Pathways
The compound, being a purine analogue, is likely to affect the purine metabolic pathway . Purines are essential for DNA and RNA synthesis, energy metabolism, and signal transduction. Disruption of purine metabolism can lead to a variety of downstream effects, including inhibition of cell growth and proliferation.
Result of Action
Given its potential role as an antimetabolite in purine biochemical reactions, it may inhibit cell growth and proliferation .
Future Directions
The future directions for this compound could involve further investigation of its biological activities. Given its promising antimicrobial, antifungal, and in-vitro cytotoxic activities , it could be developed into a potential therapeutic agent. Further studies could also explore its mechanism of action and potential applications in the treatment of various diseases .
properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-5-11(6-4-9)17-13(19)12-7-16-15-18(14(12)20)10(2)8-21-15/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNDJZKSBCXNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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